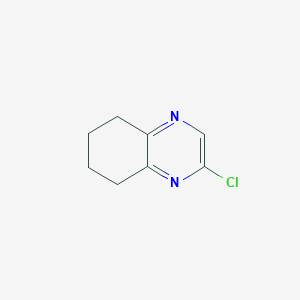

2-Chloro-5,6,7,8-tetrahydroquinoxaline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5,6,7,8-tetrahydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWAJIAOXWOCTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC(=CN=C2C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621894 | |

| Record name | 2-Chloro-5,6,7,8-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155535-20-9 | |

| Record name | 2-Chloro-5,6,7,8-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5,6,7,8-tetrahydroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5,6,7,8-tetrahydroquinoxaline: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The quinoxaline scaffold and its derivatives are of significant interest to the pharmaceutical and materials science industries due to their diverse biological activities and versatile chemical properties. Within this class of compounds, 2-Chloro-5,6,7,8-tetrahydroquinoxaline stands out as a pivotal intermediate, offering a reactive handle for the synthesis of a wide array of functionalized molecules.[1] Its unique structural features make it a valuable building block in the design of novel therapeutic agents, particularly in the realms of neuropharmacology and medicinal chemistry.[2] This technical guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and potential applications of this compound, aimed at researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

This compound is a heterocyclic compound with the molecular formula C₈H₉ClN₂.[2] Its core structure consists of a pyrazine ring fused to a cyclohexane ring. The presence of a chlorine atom at the 2-position of the quinoxaline ring system is key to its utility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉ClN₂ | --INVALID-LINK-- |

| Molecular Weight | 168.63 g/mol | --INVALID-LINK-- |

| Appearance | Light yellow oil | --INVALID-LINK-- |

| Boiling Point | 242-245 °C | --INVALID-LINK-- |

| CAS Number | 155535-20-9 | --INVALID-LINK-- |

| Purity | ≥ 97% (HPLC) | --INVALID-LINK-- |

| Storage Conditions | Store at 0-8 °C | --INVALID-LINK-- |

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic proton on the pyrazine ring and the eight protons of the tetrahydrogenated ring system. The aliphatic protons would likely appear as multiplets in the upfield region, while the aromatic proton would be observed further downfield.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals. The carbon atom attached to the chlorine would be shifted downfield, and its chemical shift would be a key identifier. The spectrum would also show signals for the other aromatic and aliphatic carbons.

-

Mass Spectrometry: Predicted mass spectrometry data suggests a [M+H]⁺ peak at m/z 169.05271 and a [M+Na]⁺ peak at m/z 191.03465.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic protons, as well as C=N and C=C stretching bands from the quinoxaline ring. A C-Cl stretching vibration would also be present.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the chlorination of the corresponding 2-hydroxy-5,6,7,8-tetrahydroquinoxaline. This precursor can be synthesized from cyclohexanedione and ethylenediamine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Hydroxy-5,6,7,8-tetrahydroquinoxaline

-

In a round-bottom flask, dissolve 1,2-cyclohexanedione (1 equivalent) in ethanol.

-

To this solution, add ethylenediamine (1 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-hydroxy-5,6,7,8-tetrahydroquinoxaline.

Step 2: Chlorination of 2-Hydroxy-5,6,7,8-tetrahydroquinoxaline

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, place 2-hydroxy-5,6,7,8-tetrahydroquinoxaline (1 equivalent).

-

Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents) to the flask under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Chemical Reactivity

The chloro group at the 2-position of the tetrahydroquinoxaline ring is activated towards nucleophilic substitution, making it a versatile handle for introducing a variety of functional groups. This reactivity is analogous to that observed in other chloro-substituted quinoxalines and related heterocyclic systems.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring facilitates nucleophilic aromatic substitution at the C2 position. A wide range of nucleophiles can displace the chloride ion.

Common nucleophiles that can be employed include:

-

Amines: Primary and secondary amines react to form 2-amino-5,6,7,8-tetrahydroquinoxaline derivatives.

-

Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides yields the corresponding ethers.

-

Thiols: Thiols can be used to introduce thioether linkages.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. This compound is an excellent substrate for these transformations.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or vinyl groups.

-

Buchwald-Hartwig Amination: This reaction provides an alternative and often milder method for the formation of C-N bonds with a wide range of amines.

-

Sonogashira Coupling: Terminal alkynes can be coupled to the 2-position using a palladium catalyst and a copper(I) co-catalyst.

Applications in Drug Discovery and Medicinal Chemistry

The tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[4] Derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. The ability to functionalize the 2-position of this compound makes it an invaluable precursor for the synthesis of compound libraries for high-throughput screening.

The introduction of various substituents at the 2-position can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. For instance, the incorporation of specific aryl or heteroaryl groups via Suzuki coupling can lead to compounds with enhanced target affinity and selectivity.[1] Similarly, the introduction of amino functionalities through Buchwald-Hartwig amination can improve solubility and bioavailability.[1] The tetrahydroquinoline core, a related scaffold, has been extensively studied for its diverse biological activities, further highlighting the potential of tetrahydroquinoxaline derivatives in medicinal chemistry.[5]

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis and drug discovery. Its straightforward synthesis and the reactivity of the 2-chloro substituent allow for the efficient generation of diverse molecular architectures. The established importance of the tetrahydroquinoxaline scaffold in medicinal chemistry underscores the potential of its derivatives as novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties and synthetic utility, intended to aid researchers in leveraging this important intermediate for their scientific endeavors.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoxaline from o-Phenylenediamine

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for 2-Chloro-5,6,7,8-tetrahydroquinoxaline, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] Commencing with the readily available starting material, o-phenylenediamine, this document elucidates the causal chemistry and field-proven methodologies for the multi-step synthesis. The guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanisms. This paper is intended for an audience of researchers, scientists, and professionals in the field of drug development who require a detailed and practical understanding of this synthetic route.

Introduction: The Significance of the Tetrahydroquinoxaline Scaffold

The quinoxaline core and its partially saturated derivatives, such as the 5,6,7,8-tetrahydroquinoxaline moiety, are privileged structures in medicinal chemistry. These scaffolds are present in a wide array of biologically active compounds and approved pharmaceuticals. The introduction of a chlorine atom at the 2-position of the 5,6,7,8-tetrahydroquinoxaline ring system provides a versatile synthetic handle for further functionalization, making this compound a key intermediate in the synthesis of novel therapeutic agents, particularly in the exploration of treatments for neurological disorders.[1]

This guide will detail a reliable and scalable two-step synthesis of this compound from o-phenylenediamine. The synthetic strategy hinges on two cornerstone transformations in heterocyclic chemistry: an acid-catalyzed cyclocondensation to form the core ring structure, followed by a deoxychlorination to install the desired chloro-substituent.

Synthetic Pathway Overview

The synthesis of this compound from o-phenylenediamine is most effectively achieved through a two-step process. The first step involves the formation of a 5,6,7,8-tetrahydroquinoxalin-2(1H)-one intermediate via the cyclocondensation of o-phenylenediamine with a suitable cyclic α-keto acid. The subsequent step is the chlorination of this quinoxalinone intermediate.

References

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5,6,7,8-tetrahydroquinoxaline

Introduction

2-Chloro-5,6,7,8-tetrahydroquinoxaline is a substituted heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its structural motif serves as a versatile scaffold for the synthesis of novel bioactive molecules, particularly in the exploration of new therapeutic agents.[1][2] A thorough understanding of the physical properties of this compound is fundamental for its application in synthesis, purification, and formulation. This technical guide provides a detailed overview of the known physical properties of this compound, with a primary focus on its melting and boiling points. Furthermore, it outlines rigorous experimental protocols for the determination of these properties, ensuring accuracy and reproducibility in a research setting.

Core Physical Properties

The physical state and thermal transition points of a compound are critical parameters that influence its handling, storage, and reactivity. For this compound, these properties are summarized below.

Data Summary

| Physical Property | Value/Description | Source(s) |

| Appearance | Light yellow oil | [1][2] |

| Melting Point | Below room temperature | Inferred from physical state |

| Boiling Point | 242-245 °C | [1] |

Discussion of Physical Properties

Melting Point: this compound is consistently described as a "light yellow oil" at ambient temperature.[1][2] This physical state indicates that its melting point is below standard room temperature. While a precise melting point has not been empirically reported in the reviewed literature, this observation is crucial for handling and storage, suggesting that the compound will not be a crystalline solid under typical laboratory conditions. For applications requiring a solid form, sub-ambient temperatures would be necessary.

Boiling Point: The boiling point of this compound has been reported to be in the range of 242-245 °C at atmospheric pressure.[1] This relatively high boiling point is indicative of significant intermolecular forces, likely dipole-dipole interactions arising from the polar carbon-chlorine bond and the nitrogen atoms within the quinoxaline ring system. This thermal stability is advantageous for purification techniques such as distillation, although the high temperature necessitates careful control to prevent decomposition.

Experimental Determination of Physical Properties

Accurate determination of physical properties is paramount for compound characterization and quality control. The following section details the experimental protocols for determining the boiling point of this compound.

Boiling Point Determination: Micro-Scale Method

Given the often-limited availability of novel compounds in a research setting, a micro-scale method for boiling point determination is highly recommended. This technique minimizes sample consumption while providing accurate results.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this micro-method, a small sample is heated, and the temperature at which rapid and continuous boiling occurs is measured.

Experimental Workflow:

Caption: Workflow for Micro-Scale Boiling Point Determination.

Step-by-Step Protocol:

-

Sample Preparation:

-

Place approximately 0.5 mL of this compound into a small, clean test tube.

-

Add a fresh boiling chip or a small magnetic stir bar to ensure smooth boiling.

-

Take a capillary tube and seal one end using a flame.

-

Place the sealed capillary tube, with the open end facing down, into the liquid in the test tube.

-

-

Apparatus Setup:

-

Securely attach the test tube to a calibrated thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

-

Clamp a Thiele tube to a retort stand and fill it with a suitable high-boiling point liquid (e.g., mineral oil or silicone oil) to a level just above the upper arm.

-

Immerse the thermometer and the attached test tube into the oil bath of the Thiele tube.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a micro-burner or a heating mantle. The convection currents in the oil will ensure uniform temperature distribution.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a continuous and rapid stream of bubbles is observed. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Carefully observe the capillary tube. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid is drawn back into the capillary tube.

-

Record the temperature to the nearest 0.5 °C.

-

For accuracy, repeat the determination at least twice and calculate the average boiling point.

-

Causality and Trustworthiness: This method is self-validating as the boiling point is a distinct physical constant. The use of a sealed capillary tube provides a clear and reproducible endpoint. The slow cooling phase is critical to ensure that the temperature reading accurately reflects the equilibrium between the liquid and vapor phases. It is also essential to record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

Boiling Point Determination under Reduced Pressure

For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.

Principle: Lowering the external pressure above a liquid reduces the temperature at which its vapor pressure equals the external pressure, thus lowering the boiling point.

Experimental Workflow:

Caption: Workflow for Boiling Point Determination under Reduced Pressure.

Step-by-Step Protocol:

-

Apparatus Setup:

-

Assemble a standard vacuum distillation apparatus using ground-glass joint glassware.

-

Place a small amount of this compound and a boiling aid (e.g., a capillary ebulliator or a magnetic stir bar) in the distilling flask.

-

Ensure all joints are properly sealed with vacuum grease.

-

Connect the apparatus to a vacuum pump via a trap and to a manometer to monitor the pressure.

-

-

Measurement:

-

Turn on the vacuum source and slowly evacuate the system to the desired pressure.

-

Once the pressure has stabilized, begin to gently heat the distilling flask.

-

Observe the liquid for the onset of boiling and the condensation of vapor on the thermometer bulb.

-

The boiling point at that specific pressure is the temperature at which the liquid is distilling at a steady rate (e.g., one drop per second) and the temperature on the thermometer remains constant.

-

Record both the temperature and the pressure accurately.

-

Expertise and Experience: The key to an accurate reduced-pressure boiling point determination is achieving a stable vacuum and a steady distillation rate. Fluctuations in pressure will lead to inaccurate temperature readings. The use of a nomograph can be helpful to correlate the boiling point at a reduced pressure to the boiling point at atmospheric pressure.

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties of this compound, specifically its melting and boiling points. While a precise melting point is not documented, its characterization as an oil provides a qualitative understanding of its physical state at ambient temperatures. The boiling point is well-defined, and robust experimental protocols for its determination at both atmospheric and reduced pressures have been detailed. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for the successful application of this compound in research and development.

References

Solubility of 2-Chloro-5,6,7,8-tetrahydroquinoxaline in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-5,6,7,8-tetrahydroquinoxaline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound with significant potential in pharmaceutical research and development, serving as a key building block in the synthesis of various bioactive molecules.[1] A thorough understanding of its solubility in organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and analytical applications. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its physicochemical properties, and details a systematic experimental approach for its quantitative determination.

Introduction to this compound

This compound belongs to the quinoxaline class of compounds, which are recognized for their broad range of biological activities.[2] The presence of the quinoxaline core, a fusion of benzene and pyrazine rings, makes it a valuable scaffold in medicinal chemistry.[3][4] This specific derivative is a versatile intermediate used in pharmaceutical development, particularly for agents targeting neurological disorders, and in biochemical research to explore receptor interactions and enzyme activities.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 155535-20-9 | [1] |

| Molecular Formula | C₈H₉ClN₂ | [1] |

| Molecular Weight | 168.63 g/mol | [1] |

| Appearance | Light yellow oil | [1] |

| Boiling Point | 242-245 °C | [1] |

The physical state of this compound as an oil at room temperature is a critical factor in considering its solubility, which can be viewed as miscibility in many cases.

Theoretical Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[5][6] Key factors influencing solubility include:

-

Polarity: The presence of heteroatoms (nitrogen) and a chloro-substituent in this compound suggests a degree of polarity.

-

Hydrogen Bonding: The nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors.

-

Molecular Size: Generally, larger molecules may be less soluble than smaller ones.[7]

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature.[7]

Predicted Solubility Profile

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvents | Predicted Solubility/Miscibility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are highly polar and can engage in dipole-dipole interactions. Quinoxaline derivatives often show good solubility in DMSO and DMF.[8][9] |

| Halogenated | Dichloromethane (DCM), Chloroform | High | The chloro-substituent on the solute suggests favorable interactions with chlorinated solvents. These are commonly used in the synthesis and purification of quinoxalines.[2] |

| Alcohols | Methanol, Ethanol | Moderate to High | These are polar protic solvents. While the solute does not have a hydrogen bond donor, the nitrogen atoms can act as acceptors. Ethanol is often used in the synthesis of quinoxalines.[10][11] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | These solvents have moderate polarity. THF is often a suitable solvent for a wide range of organic compounds.[2] |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate has intermediate polarity and is a good solvent for many organic compounds. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The aromatic quinoxaline core suggests potential for π-π stacking interactions with aromatic solvents. Toluene is used as a solvent in quinoxaline synthesis.[12] |

| Nonpolar | Hexane, Heptane | Low | The significant polarity of the solute makes it unlikely to be highly soluble in nonpolar aliphatic hydrocarbons. These are often used as anti-solvents for crystallization.[2] |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a liquid organic compound in various solvents.

Materials and Equipment

-

This compound

-

A range of organic solvents (e.g., DMSO, DCM, Methanol, THF, Ethyl Acetate, Toluene, Hexane)

-

Vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

Experimental Workflow Diagram

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.ws [chem.ws]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. chemistryjournal.in [chemistryjournal.in]

- 11. sphinxsai.com [sphinxsai.com]

- 12. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Quinoxaline Derivatives

Abstract

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, has emerged as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its inherent structural versatility allows for extensive chemical modification, giving rise to a vast library of derivatives with a broad spectrum of pharmacological activities.[3][4] This technical guide provides an in-depth exploration of the significant biological properties of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory activities. We will delve into the mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for the synthesis and biological evaluation of these promising therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage the therapeutic potential of the quinoxaline core.

Introduction: The Quinoxaline Core in Medicinal Chemistry

The quinoxaline nucleus is a privileged scaffold in drug discovery, largely due to its presence in a number of natural and synthetic bioactive molecules.[4][5] While naturally occurring quinoxalines are relatively rare, synthetic derivatives have demonstrated a remarkable range of biological activities, including but not limited to anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[3][4] Several quinoxaline-based drugs have successfully reached the market, such as the hepatitis C NS3/4A protease inhibitors Glecaprevir and Voxilaprevir, and the fibroblast growth factor receptor (FGFR) kinase inhibitor Erdafitinib, used for the treatment of urothelial carcinoma. The success of these drugs underscores the therapeutic potential of the quinoxaline scaffold and continues to fuel research into novel derivatives with enhanced efficacy and selectivity.

Synthesis of Quinoxaline Derivatives: A Practical Approach

The most fundamental and widely employed method for the synthesis of the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] This robust reaction allows for the introduction of a wide variety of substituents on both the benzene and pyrazine rings, enabling the exploration of structure-activity relationships.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol details the synthesis of 2,3-diphenylquinoxaline, a common derivative used as a building block for more complex molecules.

Materials:

-

o-Phenylenediamine (1.1 g)

-

Benzil (2.1 g)

-

Rectified spirit (ethanol) (16 mL)

-

Water bath

-

Filtration apparatus

Procedure:

-

Prepare a solution of 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

-

In a separate flask, prepare a warm solution of 2.1 g of benzil in 8 mL of rectified spirit.

-

Add the o-phenylenediamine solution to the warm benzil solution.

-

Warm the reaction mixture on a water bath for 30 minutes.

-

Add water dropwise to the mixture until a slight cloudiness persists.

-

Cool the solution to allow for the crystallization of the product.

-

Filter the resulting solid, wash with a small amount of cold rectified spirit, and dry to obtain 2,3-diphenylquinoxaline.

Workflow for the Synthesis of 2,3-Diphenylquinoxaline:

Caption: General workflow for the synthesis of 2,3-diphenylquinoxaline.

Anticancer Activity of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with activities documented against a wide range of cancer cell lines.[5][6] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer.[7]

Mechanisms of Anticancer Action

Several key molecular targets have been identified for the anticancer effects of quinoxaline derivatives:

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the Ras-Raf-MAPK and PI3K/Akt pathways, promoting cell proliferation and survival.[8][9] Overexpression or mutation of EGFR is common in many cancers. Quinoxaline derivatives have been designed to act as EGFR inhibitors, blocking these pro-survival signals.[10]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFR-2 is a key receptor in this process.[11] Quinoxaline-based compounds have been developed as potent VEGFR-2 inhibitors, thereby impeding tumor angiogenesis.

-

Topoisomerase II Inhibition: Topoisomerases are enzymes that regulate the topology of DNA. Topoisomerase II inhibitors interfere with the resealing of DNA strand breaks, leading to apoptosis.[12] Certain quinoxaline derivatives have been shown to exert their cytotoxic effects through the inhibition of this enzyme.[12]

Signaling Pathway: EGFR Inhibition by Quinoxaline Derivatives

Caption: Inhibition of the EGFR signaling pathway by quinoxaline derivatives.

Quantitative Anticancer Activity

The anticancer efficacy of quinoxaline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3 | Ty-82 (Leukemia) | 2.5 | [3] |

| Compound 3 | THP-1 (Leukemia) | 1.6 | [3] |

| Compound 8 | MGC-803 (Gastric) | 1.49 | [13] |

| Compound 8 | HepG2 (Liver) | 5.27 | [13] |

| Compound 14 | MCF-7 (Breast) | 2.61 | [13] |

| Compound 18 | MCF-7 (Breast) | 22.11 | [13] |

| Compound 19 | MGC-803 (Gastric) | 9.0 | [13] |

| Compound IV | PC-3 (Prostate) | 2.11 | [12] |

| Compound VIIIc | HCT116 (Colon) | 2.5 | [6] |

| Compound XVa | HCT116 (Colon) | 4.4 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Quinoxaline derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow for MTT Assay:

Caption: Step-by-step workflow of the MTT assay for assessing cell viability.

Antimicrobial Activity of Quinoxaline Derivatives

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Quinoxaline derivatives have demonstrated promising activity against a range of bacteria and fungi.[14][15][16]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of some quinoxaline derivatives, particularly the 1,4-di-N-oxides, is thought to involve the generation of reactive oxygen species (ROS) following bioreduction of the N-oxide groups by bacterial nitroreductases. These ROS can then cause damage to cellular components, including DNA, leading to cell death.

Quantitative Antimicrobial Activity

The antimicrobial efficacy is often determined by measuring the zone of inhibition in a disc diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).

| Compound | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) | A. flavus (MIC µg/mL) | Reference |

| 2d | - | 8 | - | - | [7] |

| 3c | - | 8 | - | - | [7] |

| 4 | - | - | - | - | [7] |

| 6a | - | - | - | - | [7] |

| 10 | - | - | 16 | 16 | [7] |

Experimental Protocol: Kirby-Bauer Disc Diffusion Assay

This method is a widely used qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

-

Bacterial strains

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Quinoxaline derivatives impregnated on sterile paper discs (6 mm)

-

Standard antibiotic discs (e.g., Ciprofloxacin)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

-

Disc Placement: Aseptically place the quinoxaline derivative-impregnated discs and a standard antibiotic disc onto the surface of the agar. Ensure the discs are at least 24 mm apart.

-

Incubation: Invert the plates and incubate at 37°C for 16-18 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disc in millimeters.

Antiviral Activity of Quinoxaline Derivatives

Quinoxaline derivatives have also been investigated for their antiviral properties, with notable activity against viruses such as Human Immunodeficiency Virus (HIV).[1][13][17]

Mechanism of Antiviral Action: HIV Reverse Transcriptase Inhibition

The reverse transcriptase (RT) enzyme of HIV is essential for the conversion of the viral RNA genome into DNA, a critical step in the viral replication cycle.[18][19] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its function. Several quinoxaline derivatives have been identified as potent NNRTIs.[20][21]

Mechanism of HIV Reverse Transcription and Inhibition:

References

- 1. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. ClinPGx [clinpgx.org]

- 10. researchgate.net [researchgate.net]

- 11. commerce.bio-rad.com [commerce.bio-rad.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ripublication.com [ripublication.com]

- 15. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Evolving understanding of HIV-1 reverse transcriptase structure, function, inhibition, and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Initiation of HIV Reverse Transcription [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Architecture of an HIV-1 reverse transcriptase initiation complex - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of the Chlorine Atom in 2-Chloro-5,6,7,8-tetrahydroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the reactivity of the chlorine atom in 2-chloro-5,6,7,8-tetrahydroquinoxaline, a versatile heterocyclic building block in medicinal chemistry and materials science. The presence of the electron-deficient pyrazine ring significantly activates the C2-chloro substituent, rendering it susceptible to a variety of synthetic transformations. This guide will explore the key reaction pathways for the functionalization of this scaffold, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to provide a practical framework for researchers.

Introduction: The Quinoxaline Scaffold and the Influence of the Tetrahydro-Moiety

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The functionalization of the quinoxaline core is crucial for modulating these activities and developing new therapeutic agents.[1] The title compound, this compound, presents a unique scaffold where the aromatic pyrazine ring is fused to a saturated cyclohexane ring. This structural feature influences the electronic properties and reactivity of the molecule. The pyrazine ring, with its two nitrogen atoms, is inherently electron-deficient, which polarizes the C2-Cl bond, making the carbon atom electrophilic and the chlorine atom a good leaving group in various reactions.[1][3] The tetrahydro- portion of the molecule, while not directly conjugated to the pyrazine ring, can influence the molecule's solubility and steric environment, which can be a factor in catalyst and substrate approach during reactions.

Key Reaction Pathways for the Functionalization of this compound

The reactivity of the chlorine atom in this compound is dominated by two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and chloroquinoxalines are excellent substrates for these transformations.[4][5] These reactions offer a versatile and efficient means to introduce a wide range of substituents at the 2-position of the quinoxaline ring.

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds by reacting an organoboron compound (boronic acid or boronic ester) with a halide.[6][7] For this compound, this reaction allows for the introduction of various aryl, heteroaryl, and vinyl groups. The catalytic cycle, as depicted below, involves the oxidative addition of the chloroquinoxaline to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst.[6][8]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.[6][9]

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.

-

Reaction: Heat the mixture to a temperature ranging from 80 °C to 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 70-95 | [6][9] |

| PdCl₂(dppf) | K₃PO₄ | THF | 70-90 | 75-98 | [6] |

| Buchwald Ligands | Cs₂CO₃ | Toluene | 90-110 | 80-99 | [10] |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[11][12] This reaction is particularly valuable for synthesizing a wide variety of 2-amino-5,6,7,8-tetrahydroquinoxaline derivatives, which are important pharmacophores. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[12][13]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure and may require optimization for specific amines.[14]

-

Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., NaOtBu, 1.5 eq).

-

Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

-

Reaction: Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 80-120 | 70-95 | [14] |

| Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 90-110 | 65-90 | [11] |

| [(CyPF-tBu)PdCl₂] | K₃PO₄ | t-BuOH | 80-100 | 75-98 | [13] |

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[15][16] This reaction is an efficient method for the synthesis of 2-alkynyl-5,6,7,8-tetrahydroquinoxalines. The catalytic cycle involves both a palladium cycle, similar to other cross-coupling reactions, and a copper cycle that facilitates the formation of a copper(I) acetylide intermediate.[16]

Experimental Protocol: General Procedure for Sonogashira Coupling

This is a general procedure and may require optimization.[15][17]

-

Reaction Setup: To a solution of this compound (1.0 eq) and the terminal alkyne (1.5 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) salt (e.g., CuI, 10 mol%), and a base (e.g., triethylamine).

-

Reaction: Stir the reaction mixture at room temperature or heat gently (40-60 °C) under an inert atmosphere. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.

-

Purification: Purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the quinoxaline ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the two nitrogen atoms in the pyrazine ring.[1][18] This allows for the direct displacement of the chloride by a variety of nucleophiles, often without the need for a metal catalyst.[19]

The SNAr reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[20]

Caption: Simplified mechanism of the SNAr reaction.

Direct reaction with primary and secondary amines is a common method to introduce amino functionalities. This reaction is often carried out at elevated temperatures, sometimes in the presence of a base to neutralize the HCl generated.[1]

Experimental Protocol: General Procedure for SNAr Amination

-

Reaction Setup: A mixture of this compound (1.0 eq) and an excess of the desired amine can be heated in a suitable solvent (e.g., ethanol, DMF) or neat.

-

Reaction: Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C.[1] Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

-

Purification: Filter the solid, wash with water, and dry under vacuum. Recrystallization or column chromatography may be necessary for further purification.

Alkoxides, phenoxides, and thiolates are also effective nucleophiles for the displacement of the chlorine atom.

Experimental Protocol: General Procedure for SNAr with O- and S-Nucleophiles

-

Nucleophile Generation: In a dry flask under an inert atmosphere, prepare the alkoxide, phenoxide, or thiolate by reacting the corresponding alcohol, phenol, or thiol with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an anhydrous solvent (e.g., THF, DMF).

-

Reaction: Add a solution of this compound (1.0 eq) in the anhydrous solvent dropwise to the nucleophile solution. The reaction may be run at room temperature or heated as required, monitoring by TLC.

-

Work-up: After completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl at 0 °C.

-

Purification: Extract the product with a suitable organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Conclusion

The chlorine atom in this compound is a versatile handle for the synthesis of a diverse array of functionalized quinoxaline derivatives. The electron-deficient nature of the pyrazine ring activates the C2 position, facilitating both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide has provided a comprehensive overview of these key transformations, including detailed experimental protocols and mechanistic insights, to serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science. The strategic application of these methodologies will undoubtedly continue to drive the discovery of novel quinoxaline-based compounds with significant biological and material properties.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry [ouci.dntb.gov.ua]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

A Comprehensive Review of Synthetic Routes for Tetrahydroquinoxaline Derivatives

An In-depth Technical Guide:

Introduction: The Enduring Significance of the Tetrahydroquinoxaline Scaffold

The 1,2,3,4-tetrahydroquinoxaline core is a privileged heterocyclic scaffold that features prominently in a multitude of biologically and pharmacologically significant molecules.[1] As a bioisostere for quinoline and quinazoline structures, this moiety is a cornerstone in medicinal chemistry, forming the structural basis for agents with applications ranging from anticancer to antimicrobial and antiviral therapies.[2] For instance, certain tetrahydroquinoxaline derivatives have been identified as potent tubulin polymerization inhibitors, targeting the colchicine binding site, a key strategy in the development of novel anticancer agents.[3] The diverse biological profiles associated with this scaffold underscore the critical importance of robust, efficient, and versatile synthetic methodologies to access novel analogues for drug discovery and development.[1][4]

This technical guide provides a comprehensive overview of the principal synthetic strategies for constructing the tetrahydroquinoxaline ring system. We will delve into the mechanistic underpinnings of each approach, compare their relative merits, and provide detailed, field-proven protocols for key transformations. The focus will be on explaining the causality behind experimental choices, offering researchers and drug development professionals the insights needed to select and implement the optimal synthetic route for their specific target molecules.

Foundational Strategies: Synthesis via Reduction of Quinoxalines

One of the most direct methods to obtain tetrahydroquinoxalines is through the reduction of the corresponding aromatic quinoxaline precursors. The choice of reduction methodology is critical, as it dictates the chemoselectivity, functional group tolerance, and overall efficiency of the synthesis.

Catalytic Hydrogenation

Catalytic hydrogenation involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. While effective, the conditions can often be harsh, posing challenges for sensitive substrates.

-

Heterogeneous Catalysis: Traditional methods often employ catalysts like Palladium on carbon (Pd/C) or Raney Nickel under elevated pressures and temperatures.[5]

-

Causality: These conditions are required to overcome the aromatic stabilization energy of the pyrazine ring. However, this lack of subtlety can lead to undesired side reactions, such as dehalogenation or the reduction of other functional groups, limiting the synthetic utility for complex molecules.[5]

-

-

Homogeneous Catalysis: Modern approaches utilize soluble metal complexes of rhodium (Rh) or iridium (Ir) with tailored ligands.[5]

-

Causality: The ligand environment around the metal center can be fine-tuned to increase selectivity and allow the reaction to proceed under significantly milder conditions. This approach offers better functional group tolerance but often involves more expensive, air-sensitive catalysts that can be difficult to remove from the final product.[5][6]

-

Transfer Hydrogenation

Transfer hydrogenation offers a powerful and often safer alternative to using high-pressure gaseous H₂. In this technique, hydrogen is transferred from a donor molecule to the substrate.

-

Catalysts and Hydrogen Donors: This method can be catalyzed by a range of metals, including inexpensive and abundant options like cobalt.[7] Common hydrogen sources include ammonia borane (NH₃·BH₃) and pinacolborane (HBpin).[7][8]

-

Causality: The use of a liquid or solid hydrogen donor circumvents the need for specialized high-pressure equipment. The choice of catalyst and donor can be optimized for specific substrates, providing excellent yields under ambient conditions, as demonstrated by the cobalt-catalyzed protocol utilizing NH₃·BH₃.[7] This makes the method highly practical for laboratory-scale synthesis.

-

Electrochemical Hydrogenation

A frontier approach in green chemistry, electrochemical hydrogenation uses water as the hydrogen source, driven by an electric current.[5]

-

Mechanism: In this system, water is reduced at the cathode to generate adsorbed hydrogen atoms, which then hydrogenate the quinoxaline substrate.

-

Causality: This method avoids chemical oxidants or reductants, offering an intrinsically safer and more environmentally benign process. It has shown excellent yields and high diastereoselectivity for substituted quinoxalines, demonstrating its potential as a robust and scalable synthetic tool.[5]

-

Constructive Approaches: De Novo Ring Synthesis and Cyclization Strategies

Building the tetrahydroquinoxaline scaffold from acyclic precursors provides greater flexibility for introducing structural diversity. These methods typically involve the formation of one or more C-N bonds to close the heterocyclic ring.

Condensation of o-Phenylenediamines with α-Dicarbonyls

The classical and most widely used method for quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9] The resulting quinoxaline can then be reduced using one of the methods described in Section 2.0.

-

Causality: This is a thermodynamically favorable reaction that proceeds via the formation of two imine bonds, followed by aromatization. The simplicity and reliability of this condensation make it a go-to method for accessing a wide range of quinoxaline precursors.

Intramolecular Reductive Amination

Tandem or domino reactions that combine multiple bond-forming events in a single pot are highly sought after for their efficiency. The intramolecular reductive amination of an aldehyde or ketone with a suitably positioned amino group is a powerful strategy for synthesizing the tetrahydroquinoxaline ring.[10][11]

-

Mechanism: The process begins with the reduction of a nitro group to an aniline, which then undergoes a spontaneous intramolecular condensation with a side-chain carbonyl group to form a cyclic imine (or enamine). This intermediate is then reduced in situ to yield the final tetrahydroquinoxaline.[10]

-

Causality: This approach is highly atom-economical and diastereoselective. By controlling the reaction conditions and reagents, such as the initial reduction of the nitro group via catalytic hydrogenation, the entire sequence can be performed in one pot, leading to high yields of a single diastereomer.[10]

-

Workflow: Tandem Reduction-Reductive Amination

Caption: A generalized workflow for the one-pot synthesis of tetrahydroquinoxalines via a tandem reduction and intramolecular reductive amination sequence.

Palladium-Catalyzed Intramolecular C-N Bond Formation

Modern cross-coupling chemistry provides elegant solutions for ring closure. A notable strategy involves the reaction of 2-bromoanilines with activated aziridines.[7][12]

-

Mechanism: The reaction proceeds via an initial Sₙ2-type ring-opening of the activated aziridine by the bromoaniline. This is followed by a palladium-catalyzed intramolecular Buchwald-Hartwig amination, where the newly formed secondary amine displaces the bromine atom on the aromatic ring to form the tetrahydroquinoxaline.[7][12]

-

Causality: This method offers high regio- and stereoselectivity, allowing for the synthesis of chiral, non-racemic tetrahydroquinoxalines if an enantiopure aziridine is used as the starting material. The power of the palladium catalyst to efficiently forge the aryl C-N bond under relatively mild conditions is key to the success of this route.

-

The "Borrowing Hydrogen" Strategy

The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" methodology is a highly atom-economical process for forming C-N bonds. This strategy enables the use of alcohols, which are readily available and environmentally benign, as alkylating agents.

-

Mechanism: A metal catalyst (often a base metal like manganese) temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde in situ.[13] This aldehyde then condenses with both amino groups of an o-phenylenediamine. The catalyst then returns the hydrogen to the resulting di-imine intermediate, effecting a reductive cyclization to yield the tetrahydroquinoxaline.[13]

-

Causality: This process is exceptionally efficient as it generates water as the only stoichiometric byproduct. It avoids the pre-oxidation of the alcohol and the use of a separate reducing agent, streamlining the synthesis into a single, catalytic step.

-

Mechanism: The Borrowing Hydrogen Strategy

Caption: Simplified catalytic cycle for the synthesis of tetrahydroquinoxalines via the Borrowing Hydrogen strategy.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends heavily on the desired substitution pattern, required scale, and the functional groups present in the starting materials.

| Synthetic Strategy | Typical Catalysts/Reagents | Key Advantages | Primary Limitations |

| Catalytic Hydrogenation | H₂, Pd/C, Raney Ni, Rh/Ir complexes | Scalable, direct route from quinoxalines. | Often requires harsh conditions; poor functional group tolerance with heterogeneous catalysts.[5] |

| Transfer Hydrogenation | CoBr₂, NH₃·BH₃; Bu₄NBr, HBpin | Milder conditions, avoids high-pressure H₂, good yields.[7] | Stoichiometric byproduct from hydrogen donor. |

| Electrochemical Hydrogenation | Electricity, H₂O, Ni foam electrode | Green, highly selective, uses water as H-source.[5] | Requires specialized electrochemical equipment. |

| Intramolecular Reductive Amination | H₂, Pd/C | One-pot tandem reaction, high atom economy and diastereoselectivity.[10] | Requires specific ortho-nitroaryl precursors with a carbonyl side-chain. |

| Pd-Catalyzed Cyclization | Pd catalyst, ligand, base | High regio- and stereoselectivity; access to chiral products.[7][12] | Requires multi-step precursor synthesis; uses expensive palladium catalysts. |

| Borrowing Hydrogen | Mn(I) or other base-metal complexes | Highly atom-economical, uses alcohols as alkylating agents, water is the only byproduct.[13] | May require higher temperatures to drive the catalytic cycle. |

Detailed Experimental Protocols

To ensure reproducibility and practical application, the following are detailed, step-by-step protocols for key synthetic transformations.

Protocol 1: Synthesis of a Tetrahydroquinoxaline via Transfer Hydrogenation

Adapted from Guo, Q. et al., J. Org. Chem., 2022.[7]

Reaction: Metal-free transfer hydrogenation of 2,3-dimethylquinoxaline.

-

Reagent Preparation: To an oven-dried reaction tube equipped with a magnetic stir bar, add 2,3-dimethylquinoxaline (0.5 mmol, 1.0 equiv.), tetrabutylammonium bromide (Bu₄NBr) (0.05 mmol, 0.1 equiv.), and pinacolborane (HBpin) (1.5 mmol, 3.0 equiv.).

-

Solvent Addition: Add 2.0 mL of anhydrous 1,4-dioxane to the reaction tube under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12 hours.

-

Work-up and Quenching: After 12 hours, remove the tube from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by the slow addition of 1 M aqueous HCl solution (5 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydro-2,3-dimethylquinoxaline.

Protocol 2: Synthesis of a Substituted Tetrahydroquinoxaline Sulfonamide

Adapted from Li, Y. et al., Bioorg. Med. Chem., 2023.[2]

Reaction: N-acylation of a tetrahydroquinoxaline intermediate.

-

Reagent Preparation: In a round-bottom flask, dissolve the starting 7-methoxy-1,2,3,4-tetrahydroquinoxaline intermediate (1.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.

-

Base Addition: Add triethylamine (TEA) (1.5 mmol, 1.5 equiv.) to the solution and cool the mixture to 0 °C using an ice bath.

-

Acylating Agent Addition: Slowly add the desired sulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride) (1.1 mmol, 1.1 equiv.) dropwise to the cooled, stirring solution.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Once the reaction is complete, quench the mixture by adding water (15 mL). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer successively with 1 M aqueous HCl (15 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL), and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or flash column chromatography to yield the target tetrahydroquinoxaline sulfonamide derivative.

Conclusion and Future Outlook

The synthesis of tetrahydroquinoxaline derivatives has evolved significantly, moving from classical condensation reactions to highly efficient, selective, and sustainable modern methodologies. Strategies like electrochemical hydrogenation and the "borrowing hydrogen" concept represent the forefront of green chemistry in this field, offering atom-economical routes with minimal waste. The continued development of novel catalytic systems, particularly those based on earth-abundant metals, will undoubtedly expand the synthetic toolbox further. As the demand for novel therapeutic agents grows, these advanced synthetic methods will be paramount in enabling the exploration of the vast chemical space around the tetrahydroquinoxaline scaffold, paving the way for the next generation of innovative medicines.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mtieat.org [mtieat.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Tetrahydroquinoxaline synthesis [organic-chemistry.org]

- 8. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 10. Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Discovery and history of 2-Chloro-5,6,7,8-tetrahydroquinoxaline

An In-Depth Technical Guide to 2-Chloro-5,6,7,8-tetrahydroquinoxaline: Synthesis, Properties, and Applications

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural framework serves as a versatile scaffold for the synthesis of a wide array of bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and notable applications of this compound, with a particular focus on its role in pharmaceutical research and development. The narrative emphasizes the rationale behind synthetic strategies and the validation of experimental protocols, offering valuable insights for researchers and professionals in drug discovery and chemical synthesis.

Introduction: The Quinoxaline Scaffold in Modern Chemistry

Quinoxalines are a class of nitrogen-containing heterocyclic compounds characterized by a benzene ring fused to a pyrazine ring. This structural motif is a cornerstone in the development of a diverse range of biologically active compounds. The versatility of the quinoxaline core allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties.

This compound represents a specific derivative with a partially saturated carbocyclic ring and a reactive chlorine substituent. This combination of features makes it a highly valuable intermediate in organic synthesis. The tetrahydro- portion imparts a three-dimensional character to the molecule, which can be crucial for specific binding interactions with biological targets, while the chloro- group provides a convenient handle for further chemical modifications through nucleophilic substitution reactions. This compound serves as a critical building block in the synthesis of novel therapeutic agents, particularly in the realm of neuropharmacology.[1][2]

Historical Context and the Evolution of Quinoxaline Synthesis

The journey into the world of quinoxalines began with the foundational work on their synthesis, which traditionally involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] This robust and versatile reaction has been the bedrock for producing a vast library of quinoxaline derivatives over the years.

While the specific discovery of this compound is not prominently documented in seminal literature, its existence and utility are a logical extension of the systematic exploration of quinoxaline chemistry. The development of synthetic methodologies to create partially saturated and functionalized quinoxalines was driven by the need for novel chemical entities in drug discovery programs. The synthesis of this particular molecule likely emerged from research efforts aimed at creating analogs of known bioactive quinoxalines, where the introduction of a saturated ring and a reactive chlorine atom could modulate activity and provide avenues for further derivatization.

The synthesis of related tetrahydroquinoline structures has been a subject of extensive research, with various catalytic systems being developed to achieve high efficiency and enantioselectivity.[4][5] These advancements in synthetic organic chemistry have undoubtedly paved the way for the accessible and efficient production of this compound.

Synthesis and Mechanistic Insights

The preparation of this compound is a multi-step process that relies on fundamental principles of organic chemistry. A logical and commonly employed synthetic route is detailed below, highlighting the rationale behind the choice of reagents and reaction conditions.

General Synthetic Strategy

The synthesis of the target compound can be conceptualized through a retrosynthetic analysis, which breaks down the molecule into simpler, readily available starting materials.

Figure 1: Retrosynthetic analysis for this compound.

This approach illustrates that the target molecule can be derived from a hydroxy-intermediate, which in turn is formed from the condensation of a diketone and a diamine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5,6,7,8-Tetrahydroquinoxaline-2(1H)-one

This step involves the condensation of cyclohexane-1,2-dione with glycinamide. The choice of these starting materials is predicated on their commercial availability and reactivity.

-

Procedure:

-

To a solution of cyclohexane-1,2-dione (1.0 eq) in a suitable solvent such as ethanol, add glycinamide hydrochloride (1.0 eq) and a mild base like sodium acetate (1.1 eq).

-

The reaction mixture is heated to reflux for several hours to ensure complete condensation and cyclization.

-

Upon cooling, the product, 5,6,7,8-tetrahydroquinoxaline-2(1H)-one, precipitates out of the solution and can be collected by filtration.

-

-

Causality: The base neutralizes the hydrochloride of the glycinamide, liberating the free amine to react with the dione. The elevated temperature provides the necessary activation energy for the condensation and subsequent intramolecular cyclization to form the heterocyclic ring.

Step 2: Chlorination of 5,6,7,8-Tetrahydroquinoxaline-2(1H)-one

The conversion of the hydroxyl group (in its tautomeric form as a lactam) to a chloro group is a critical step.

-

Procedure:

-

The dried 5,6,7,8-tetrahydroquinoxaline-2(1H)-one from the previous step is suspended in a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

The mixture is carefully heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

-

The residue is cautiously quenched with ice water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the crude this compound.

-

The crude product is then purified by column chromatography.

-

-

Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It reacts with the lactam tautomer of the starting material to form a reactive intermediate that is subsequently displaced by a chloride ion to yield the final product.

Figure 2: Synthetic workflow for this compound.

Physicochemical Properties and Characterization

The successful synthesis of this compound must be confirmed through rigorous analytical characterization.

| Property | Value |

| Molecular Formula | C₈H₉ClN₂ |

| Molecular Weight | 168.63 g/mol |

| Appearance | Light yellow oil |

| Boiling Point | 242-245 °C |

| Purity (HPLC) | ≥ 97% |

| CAS Number | 155535-20-9 |

| [2] |

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to confirm the structure and purity of the synthesized compound.

Applications in Research and Development

This compound is a versatile building block with applications spanning several scientific disciplines.

-

Pharmaceutical Development: This compound is a key precursor in the synthesis of various pharmaceutical agents.[1] Its structure is particularly relevant for targeting neurological disorders, and it has been utilized in the development of novel therapeutics in neuropharmacology.[2] The chloro-substituent allows for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

-

Biochemical Research: It is employed in studies to investigate receptor interactions and enzyme activities.[1] By modifying the quinoxaline core, researchers can design selective modulators for various biochemical pathways, providing insights into metabolic processes and potential therapeutic targets.[2]

-

Agrochemical Chemistry: The quinoxaline scaffold is also found in some agrochemicals.[6] this compound can be used as a starting material for the synthesis of novel pesticides and herbicides.[1]

-

Materials Science: The compound can be incorporated into polymers and coatings to enhance their properties, such as thermal stability and chemical resistance.[1]

Conclusion